molecular formula C13H12Br2FNO2 B15332725 tert-Butyl 3,4-dibromo-7-fluoro-1H-indole-1-carboxylate

tert-Butyl 3,4-dibromo-7-fluoro-1H-indole-1-carboxylate

Cat. No.: B15332725
M. Wt: 393.05 g/mol
InChI Key: QQZFKLSOGWZTSY-UHFFFAOYSA-N
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Description

tert-Butyl 3,4-dibromo-7-fluoro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine and fluorine atoms, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,4-dibromo-7-fluoro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an indole precursor followed by fluorination and esterification. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination, and a fluorinating agent such as Selectfluor for the introduction of the fluorine atom. The final step involves esterification with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization or chromatography are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,4-dibromo-7-fluoro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl 3,4-dibromo-7-fluoro-1H-indole-1-carboxylate has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3,4-dibromo-7-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3,4-dibromo-1H-indole-1-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    tert-Butyl 3,4-dichloro-7-fluoro-1H-indole-1-carboxylate: Chlorine atoms instead of bromine, leading to different chemical properties.

    tert-Butyl 3,4-dibromo-7-chloro-1H-indole-1-carboxylate: Chlorine instead of fluorine, affecting its biological interactions.

Uniqueness

The unique combination of bromine and fluorine atoms in tert-Butyl 3,4-dibromo-7-fluoro-1H-indole-1-carboxylate provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12Br2FNO2

Molecular Weight

393.05 g/mol

IUPAC Name

tert-butyl 3,4-dibromo-7-fluoroindole-1-carboxylate

InChI

InChI=1S/C13H12Br2FNO2/c1-13(2,3)19-12(18)17-6-8(15)10-7(14)4-5-9(16)11(10)17/h4-6H,1-3H3

InChI Key

QQZFKLSOGWZTSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC(=C21)F)Br)Br

Origin of Product

United States

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